1-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propan-1-one
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Overview
Description
1-[(1R,5S)-6-azabicyclo[321]octan-6-yl]-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propan-1-one is a complex organic compound featuring a bicyclic structure with an azabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,5S)-6-azabicyclo[321]octan-6-yl]-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propan-1-one typically involves the construction of the azabicyclo[32One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane core, which can be achieved through various methodologies, including asymmetric synthesis and desymmetrization of achiral precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1R,3r,5S)-8-Azabicyclo[3.2.1]octan-3-yl]-1H-benzo[d]imidazole hydrochloride
- (1R,5S)-8-Azabicyclo[3.2.1]octan-3-ol
- 1-Azabicyclo[2.2.2]octan-3-one
Uniqueness
1-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propan-1-one is unique due to its combination of a bicyclic azabicyclo[3.2.1]octane core with an oxadiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-17(21-12-13-5-4-8-15(21)11-13)10-9-16-19-20-18(23-16)14-6-2-1-3-7-14/h13-15H,1-12H2/t13-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJFZQQJKGVRQX-HIFRSBDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)CCC(=O)N3CC4CCCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=NN=C(O2)CCC(=O)N3C[C@@H]4CCC[C@H]3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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